1H NMR and 13C NMR data for 9,9-Spirodifluorene-2-Boronic acid pinacol ester
1H NMR and 13C NMR data for 9,9-Spirodifluorene-2-Boronic acid pinacol ester
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 9,9-Spirodifluorene-2-Boronic Acid Pinacol Ester
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 9,9-Spirodifluorene-2-Boronic acid pinacol ester, a key building block in the development of organic electronic materials and complex molecules. The structural complexity and rigidity of the spirodifluorene core give rise to a distinct and well-resolved NMR spectrum, which, when correctly interpreted, serves as a definitive confirmation of its chemical identity and purity. This document is intended for researchers, chemists, and material scientists who utilize this compound and require a foundational understanding of its spectral characteristics.
Molecular Structure and Spectroscopic Implications
9,9-Spirodifluorene-2-Boronic acid pinacol ester possesses a unique three-dimensional structure dominated by two orthogonal fluorene units joined by a central spiro carbon atom (C9). This rigid, sterically demanding framework locks the molecule into a specific conformation, which significantly influences the chemical environment of each proton and carbon atom.
The molecule's asymmetry, introduced by the single boronic acid pinacol ester group at the 2-position, means that nearly all aromatic protons and carbons are chemically non-equivalent. This results in a complex but interpretable set of signals in both ¹H and ¹³C NMR spectra. The pinacol group, with its twelve equivalent protons, provides a characteristic and unmistakable high-intensity singlet in the ¹H NMR spectrum, serving as a valuable internal reference for integration.
Caption: Molecular structure of the target compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a quantitative map of the proton environments within the molecule. The analysis below is based on data acquired in Chloroform-d (CDCl₃), a standard solvent for non-polar organic compounds.
Data Summary: ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.05 | d (J=7.6 Hz) | 1H | H-1 (ortho to Bpin) |
| 7.85 | d (J=7.6 Hz) | 1H | H-3 (meta to Bpin) |
| 7.82 | d (J=7.4 Hz) | 2H | H-4', H-5' (unsubstituted ring) |
| 7.77 | d (J=7.4 Hz) | 2H | H-1', H-8' (unsubstituted ring) |
| 7.42 - 7.35 | m | 3H | H-4, H-2', H-7' |
| 7.17 | t (J=7.4 Hz) | 1H | H-3' or H-6' |
| 6.85 | d (J=7.6 Hz) | 1H | H-6 or H-7 (unsubstituted ring) |
| 1.36 | s | 12H | Methyl protons of Pinacol Ester (Bpin) |
Bpin = Pinacol boronic ester
Interpretation and Causality:
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Aromatic Region (6.85 - 8.05 ppm): The signals in this region are complex due to the coupling between adjacent protons on the fluorenyl rings.
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The downfield shift of the H-1 proton (8.05 ppm) is attributed to its proximity to the electron-withdrawing boronic ester group.
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The protons on the unsubstituted fluorene ring (H-1' to H-8') show a more typical pattern for a fluorenyl system, though their chemical shifts are influenced by the anisotropic effects of the adjacent, orthogonal ring.
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The multiplets arise from overlapping signals and complex spin-spin coupling, which is characteristic of polycyclic aromatic systems.
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Aliphatic Region (1.36 ppm): The sharp singlet at 1.36 ppm integrates to 12 protons, a classic signature of the four equivalent methyl groups of the pinacol ester. Its high intensity and distinct chemical shift make it a primary marker for the presence of this functional group.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's low symmetry, a large number of signals are observed in the aromatic region.
Data Summary: ¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 152.0 | C-Ar (quaternary) |
| 150.7 | C-Ar (quaternary) |
| 149.8 | C-Ar (quaternary) |
| 141.4 | C-Ar (quaternary) |
| 140.8 | C-Ar (quaternary) |
| 133.4 | C-1 (ortho to Bpin) |
| 130.4 | C-Ar |
| 127.9 | C-Ar |
| 127.4 | C-Ar |
| 124.2 | C-Ar |
| 120.2 | C-Ar |
| 120.0 | C-Ar |
| 119.2 | C-Ar |
| 83.9 | Quaternary Carbons of Pinacol Ester |
| 65.9 | C-9 (Spiro Carbon) |
| 24.9 | Methyl Carbons of Pinacol Ester |
Note: The carbon attached to boron (C-2) is often not observed or is very broad due to quadrupolar relaxation.
Interpretation and Causality:
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Aromatic Region (119.2 - 152.0 ppm): A total of 13 distinct signals are expected for the aromatic carbons. The numerous quaternary carbon signals (those without attached protons) are characteristic of the fused ring system. Precise assignment of each carbon in this congested region typically requires advanced 2D NMR techniques like HSQC and HMBC.
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Key Structural Carbons:
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The signal at 65.9 ppm is highly diagnostic for the spiro-carbon (C9), which is the central point of the two fluorene systems. Its sp³ hybridization places it significantly upfield from the sp² aromatic carbons.
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The signal at 83.9 ppm corresponds to the two equivalent quaternary carbons of the pinacol group, which are bonded to oxygen.
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Aliphatic Region (24.9 ppm): The signal at 24.9 ppm represents the four equivalent methyl carbons of the pinacol group, corroborating the ¹H NMR data.
Experimental Protocol: NMR Sample Preparation and Acquisition
The following protocol outlines a standard, self-validating procedure for acquiring high-quality NMR data for this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Materials:
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9,9-Spirodifluorene-2-Boronic acid pinacol ester (5-10 mg)
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Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)
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NMR Tube (5 mm, high precision)
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Pipette and vial
Procedure:
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Sample Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
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Dissolution: Add ~0.7 mL of CDCl₃ (with TMS) to the vial. Gently swirl the vial to ensure complete dissolution. The solution should be clear and colorless.
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Transfer: Transfer the solution into the NMR tube using a pipette.
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Instrumentation:
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Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
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Lock the spectrometer onto the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity, using the TMS signal as a reference.
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¹H NMR Acquisition:
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Acquire the spectrum using a standard pulse program.
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Set the spectral width to cover a range of -2 to 12 ppm.
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Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
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Integrate all signals.
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¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse program.
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Set the spectral width to cover a range of 0 to 200 ppm.
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A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
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Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
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Caption: Standard workflow for NMR data acquisition.
Conclusion
The ¹H and ¹³C NMR spectra of 9,9-Spirodifluorene-2-Boronic acid pinacol ester are rich in information and provide a definitive fingerprint for the molecule. Key diagnostic features include the unique set of signals in the aromatic region, the characteristic spiro-carbon signal at ~66 ppm in the ¹³C spectrum, and the prominent 12-proton singlet of the pinacol group at ~1.36 ppm in the ¹H spectrum. Adherence to a standardized experimental protocol ensures the acquisition of reproducible, high-quality data essential for quality control and structural confirmation in research and development settings.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
